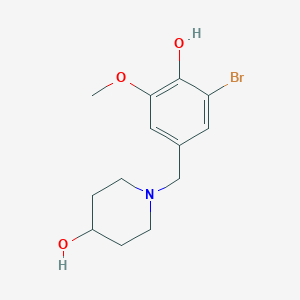
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea, also known as MPPU, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea acts as a selective antagonist of the mGluR5 receptor, which is involved in various neurological and psychiatric disorders. The mGluR5 receptor is widely distributed in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, MPU can modulate the activity of glutamate, the major excitatory neurotransmitter in the brain, and regulate synaptic function.
Biochemical and physiological effects:
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and decrease drug-seeking behavior in animal models. MPU has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which allows for precise modulation of glutamate signaling. MPU is also relatively stable and can be easily administered to animals. However, one limitation of MPU is its low solubility in water, which can make it challenging to administer in certain experimental paradigms.
List as many
Direcciones Futuras
As possible:
1. Further investigation of MPU's potential therapeutic applications in various neurological and psychiatric disorders.
2. Development of new analogs of MPU with improved pharmacokinetic properties.
3. Investigation of MPU's effects on other neurotransmitter systems.
4. Investigation of MPU's effects on synaptic plasticity and learning and memory.
5. Investigation of MPU's effects on neuroinflammation and oxidative stress.
6. Investigation of the long-term effects of MPU administration.
7. Investigation of MPU's potential use in combination with other drugs for the treatment of neurological and psychiatric disorders.
8. Investigation of MPU's potential use in the treatment of other conditions, such as chronic pain and epilepsy.
9. Investigation of the safety and tolerability of MPU in humans.
10. Investigation of the potential use of MPU as a diagnostic tool for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MPU involves the reaction of 4-methoxyaniline and 4-propoxyaniline with phosgene and subsequent reaction with ammonia. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-(4-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems. MPU has also been studied for its potential use in the treatment of schizophrenia, depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-12-22-16-10-6-14(7-11-16)19-17(20)18-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGUGJRYAQXAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![N-(3,5-dimethylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168184.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5168202.png)
![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)

![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)